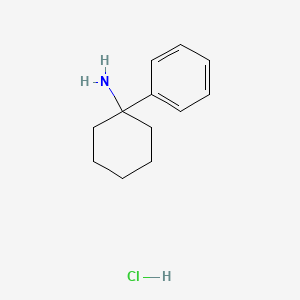

1-Phenylcyclohexylamine hydrochloride

Overview

Description

1-Phenylcyclohexylamine hydrochloride belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It is a DEA Schedule II controlled substance, indicating that it has a high potential for abuse which may lead to severe psychological or physical dependence .

Molecular Structure Analysis

The molecular formula of this compound is C12H18ClN . It has an average mass of 211.731 Da and a monoisotopic mass of 211.112778 Da .

Chemical Reactions Analysis

Analytical characterizations of arylcyclohexylamines and their primary 1-phenylcyclohexanamine intermediates include gas chromatography ion trap electron- and chemical ionization and high resolution mass spectrometry, liquid chromatography electrospray hybrid triple-quadrupole linear ion trap tandem mass spectrometry, infrared, diode array detection and 1 H and 13 C nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Anesthetic Applications : 1-Phenylcyclohexylamine hydrochloride has been studied for its potential as an intravenously administered anesthetic, combining analgesic and sleep-producing effects without significant cardiovascular and respiratory depression. Phencyclidine hydrochloride, a related compound, served as a prototype for this research (Corssen & Domino, 1966).

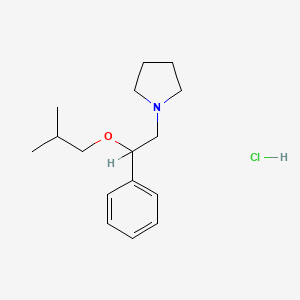

Neuropharmacological Research : It serves as a structural template for neuropharmacological research, with its analogues like ketamine and PCP (1-(1-phenylcyclohexyl)piperidine) playing a significant role. The emergence of PCP analogues in recent times necessitates monitoring strategies for harm reduction (Wallach et al., 2014).

Synthesis for CNS Depressants : Various 1-arylcyclohexylamines, including 1-phenylcyclohexylamine, have been synthesized and evaluated as central nervous system depressants. This research has contributed to understanding the pharmacological properties of these compounds (Maddox et al., 1965).

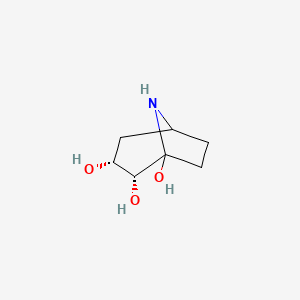

Metabolism and Detection Studies : Studies have identified metabolites of phencyclidine, such as 1-phenylcyclohexylamine, in biological samples, aiding in the understanding of its metabolism and the development of detection methods (Wong & Biemann, 1975).

Anticonvulsant Activities : Analogues of 1-phenylcyclohexylamine have been examined for their anticonvulsant activities, providing insights into the development of potential new treatments for seizures (Thurkauf et al., 1990).

Identification in Forensic Analysis : It has been identified in forensic analyses, particularly in the context of psychoactive substances encountered as new psychoactive substances (NPS) or 'research chemicals' (Bailey & Legault, 1979).

Safety and Hazards

Mechanism of Action

Target of Action

1-Phenylcyclohexylamine, also known as PCA, is a member of the arylcyclohexylamine family . The primary targets of PCA are the NMDA (N-methyl-D-aspartate) receptors , where it acts as a noncompetitive antagonist . It also interacts with dopamine receptors , inhibiting dopamine reuptake , and has been found to have agonistic properties at the μ-opioid receptors .

Mode of Action

PCA’s interaction with its targets leads to a variety of effects. As an NMDA receptor antagonist , it inhibits the activity of these receptors, which play a key role in synaptic plasticity and memory function . By inhibiting dopamine reuptake, PCA increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission . Its agonistic action at the μ-opioid receptors contributes to its analgesic effects .

Biochemical Pathways

The antagonism of NMDA receptors by PCA leads to a decrease in the activity of the glutamatergic system . This can affect various downstream pathways, including those involved in learning and memory. The inhibition of dopamine reuptake can impact the dopaminergic pathways, potentially leading to effects such as euphoria or psychosis . The activation of μ-opioid receptors can trigger downstream effects related to pain perception .

Pharmacokinetics

Like other arylcyclohexylamines, it is likely to be lipophilic, which could influence its distribution and bioavailability .

Result of Action

The molecular and cellular effects of PCA’s action are diverse, reflecting its multiple targets. Its antagonism of NMDA receptors can lead to dissociative effects, while its inhibition of dopamine reuptake can result in stimulant and euphoriant effects . Its agonistic action at the μ-opioid receptors contributes to its potential analgesic effects .

Action Environment

The action, efficacy, and stability of PCA can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of PCA, influencing its absorption and distribution. Additionally, factors such as temperature and the presence of other substances could potentially affect its stability and activity .

properties

IUPAC Name |

1-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQRMCRVQVUGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2201-24-3 (Parent) | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048901 | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1934-71-0 | |

| Record name | Cyclohexanamine, 1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1934-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1934-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclohexylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOHEXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X27KVG5W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

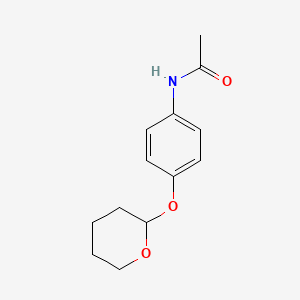

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

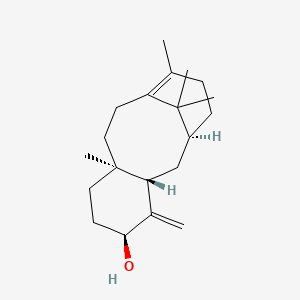

Feasible Synthetic Routes

Q & A

Q1: What are the primary effects of phencyclidine on the central nervous system, and why was its development as an anesthetic halted?

A: Phencyclidine primarily acts as an NMDA receptor antagonist, blocking the action of the neurotransmitter glutamate in the brain. [] This disrupts normal neuronal communication and contributes to its anesthetic and dissociative effects. While phencyclidine initially showed promise as an anesthetic due to its potent analgesic properties and lack of respiratory depression, its use was quickly discontinued. [] This was primarily due to the high incidence of severe and unpredictable psychological side effects, including:

- Hallucinations: Patients frequently experienced vivid, often disturbing, hallucinations during emergence from anesthesia. []

- Agitation and Mania: Many individuals exhibited significant agitation, confusion, and even violent behavior post-operatively. []

- Dissociation: Phencyclidine produced a profound sense of detachment from reality, with patients describing feelings of "going away" or "drifting." []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)